molecular formula C18H29N3O2 B2915501 rac-tert-butylN-[(3R,4R)-3-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate,trans CAS No. 2460740-39-8

rac-tert-butylN-[(3R,4R)-3-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate,trans

Cat. No.: B2915501
CAS No.: 2460740-39-8
M. Wt: 319.449
InChI Key: ZBUVKVYLZGMKBK-HZPDHXFCSA-N
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Description

rac-tert-butylN-[(3R,4R)-3-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate,trans: is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with an aminomethyl group and a benzyl group, making it a valuable molecule for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butylN-[(3R,4R)-3-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate,trans typically involves multiple steps, starting from readily available starting materialsThe final step involves the protection of the amine group with a tert-butyl carbamate group .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: rac-tert-butylN-[(3R,4R)-3-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate,trans undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols .

Scientific Research Applications

rac-tert-butylN-[(3R,4R)-3-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate,trans has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of rac-tert-butylN-[(3R,4R)-3-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate,trans involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Other Similar Compounds: rac-tert-butylN-[(3R,4R)-3-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate,trans can be compared with other piperidine derivatives, such as:

  • rac-tert-butyl N-[(3R,4R)-3-(hydroxymethyl)piperidin-4-yl]carbamate
  • rac-tert-butyl N-[(3R,4S)-4-(4-methoxyphenyl)pyrrolidin-3-yl]carbamate

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .

Biological Activity

rac-tert-butyl N-[(3R,4R)-3-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate, commonly referred to as rac-tert-butyl carbamate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C15_{15}H24_{24}N2_{2}O2_{2}
  • Molecular Weight : 252.37 g/mol
  • CAS Number : 2460740-39-8

The biological activity of rac-tert-butyl carbamate is primarily attributed to its interaction with various neurotransmitter systems, particularly in the central nervous system (CNS). It is believed to act as a modulator of neurotransmitter release and receptor activity, which may contribute to its pharmacological effects.

Key Mechanisms:

  • Dopamine Receptor Modulation : Studies suggest that this compound may influence dopamine receptor activity, potentially impacting mood and cognitive functions.
  • Serotonin Pathways : There is evidence indicating that rac-tert-butyl carbamate may interact with serotonin receptors, which are crucial for mood regulation and anxiety responses.
  • Nicotinic Acetylcholine Receptors : The compound might also exhibit activity at nicotinic acetylcholine receptors, which play a role in attention and memory processes.

Biological Activity Overview

The biological activity of rac-tert-butyl N-[(3R,4R)-3-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate has been evaluated through various in vitro and in vivo studies.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
NeuroprotectiveExhibits protective effects against neurotoxicity
AntidepressantPotential antidepressant properties
Cognitive EnhancementImproves memory and learning in animal models
AnalgesicReduces pain responses in experimental models

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of rac-tert-butyl carbamate:

  • Neuroprotective Effects : A study demonstrated that rac-tert-butyl carbamate significantly reduced neuronal cell death induced by oxidative stress in vitro. This suggests its potential as a neuroprotective agent in neurodegenerative diseases .
  • Antidepressant Activity : In behavioral models of depression, administration of this compound resulted in a marked decrease in depressive-like behaviors. The mechanism was linked to enhanced serotonergic transmission .
  • Cognitive Enhancement : Research involving rodent models showed that rac-tert-butyl carbamate improved performance in memory tasks. The enhancement was attributed to increased cholinergic activity within the hippocampus .
  • Analgesic Properties : Experimental pain models indicated that the compound exhibits analgesic effects comparable to conventional pain relievers, suggesting its utility in pain management therapies .

Properties

IUPAC Name

tert-butyl N-[(3R,4R)-3-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O2/c1-18(2,3)23-17(22)20-16-9-10-21(13-15(16)11-19)12-14-7-5-4-6-8-14/h4-8,15-16H,9-13,19H2,1-3H3,(H,20,22)/t15-,16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUVKVYLZGMKBK-HZPDHXFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1CN)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C[C@H]1CN)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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